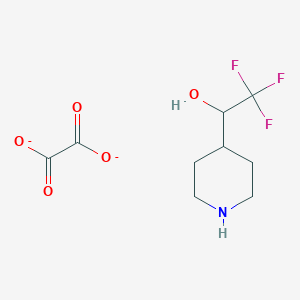
Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol is a chemical compound with the molecular formula C9H12F3NO5 It is known for its unique structure, which includes a trifluoromethyl group and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol typically involves the reaction of 2,2,2-trifluoro-1-piperidin-4-ylethanone with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and requires careful monitoring of temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and may include steps such as crystallization and purification to remove any impurities. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperidine ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted piperidines and oxalates. Examples are:
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone
Uniqueness
Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H12F3NO5-2 |
|---|---|
Molekulargewicht |
271.19 g/mol |
IUPAC-Name |
oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol |
InChI |
InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6)/p-2 |
InChI-Schlüssel |
WGCRIBLVYFBLRI-UHFFFAOYSA-L |
Kanonische SMILES |
C1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


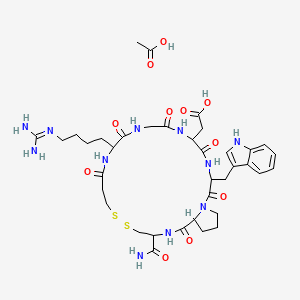

![{4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13386351.png)
![Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13386356.png)
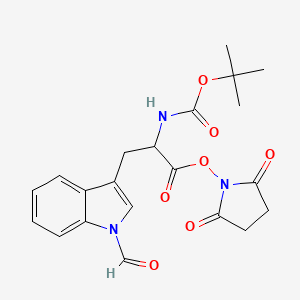
![5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid](/img/structure/B13386362.png)
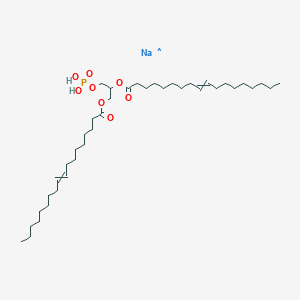

![{[(2S,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13386378.png)
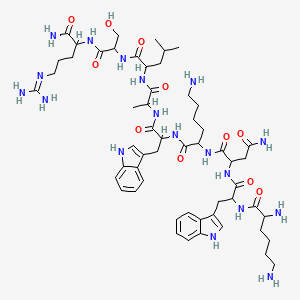
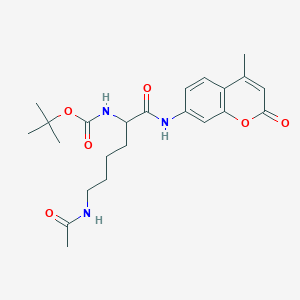
![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)
![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)
![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)
